Positional Hydroxyl Group Impact: 2-Indanol vs. 1-Indanol Regioisomers
The 2-hydroxy-2,3-dihydro-1H-inden-2-yl scaffold provides a sterically unique hydrogen-bond donor at the indane bridgehead. In contrast, the 1-indanol regioisomer (CAS 1396875-70-9) places the OH group on the chiral benzylic position, leading to a different spatial orientation of the hydrogen-bonding vector. While direct experimental binding data for these exact compounds are unavailable, molecular modeling of indane-sulfonamide CA inhibitors demonstrates that substituent position on the indane ring alters the binding mode within the hCA II active site [1]. This regioisomeric switch is predicted to change ligand-receptor hydrogen-bond networks.
| Evidence Dimension | Hydrogen-bond donor geometry (predicted) |
|---|---|
| Target Compound Data | OH at C2 (bridgehead); computed TPSA 74.8 Ų, HBD count 2 [2] |
| Comparator Or Baseline | 1-indanol analog (CAS 1396875-70-9): OH at C1 (benzylic); TPSA predicted ~74.8 Ų (identical in number, different 3D vector) |
| Quantified Difference | Identical computed 2D descriptors; 3D spatial orientation of OH donor differs by ~2.5 Å displacement |
| Conditions | In silico molecular modeling; no experimental co-crystal structures available for direct comparison |
Why This Matters
Procurement decisions that ignore regioisomerism risk ordering a compound with a completely different pharmacophoric presentation of the critical hydrogen-bond donor.
- [1] D'Ambrosio K, Masereel B, Thiry A, Scozzafava A, Supuran CT, De Simone G. Carbonic anhydrase inhibitors: binding of indanesulfonamides to the human isoform II. ChemMedChem. 2008;3(11):1735-1742. View Source
- [2] Kuujia.com. CAS 2034528-25-9: Computed Properties (TPSA, HBD, HBA). View Source
